2-iodo-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
2-Iodo-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a sulfanyl-linked carbamoyl methyl group and a benzamide moiety bearing an iodine atom. The 1,3,4-thiadiazole scaffold is known for its pharmacological relevance, particularly in antimicrobial and antifungal applications . The iodine substituent may enhance lipophilicity and influence halogen-bonding interactions, while the 4-methoxyphenyl group could modulate electronic properties and metabolic stability. This compound’s synthesis likely involves multi-step reactions, including cyclization, alkylation, and amidation, as seen in analogous thiadiazole derivatives .
Properties
IUPAC Name |
2-iodo-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15IN4O3S2/c1-26-12-8-6-11(7-9-12)20-15(24)10-27-18-23-22-17(28-18)21-16(25)13-4-2-3-5-14(13)19/h2-9H,10H2,1H3,(H,20,24)(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGHFGJHIKOMAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15IN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-iodo-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps. One common synthetic route starts with the preparation of the 1,3,4-thiadiazole ring, which can be achieved by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide . . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
2-iodo-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and varying temperatures and pressures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-iodo-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-iodo-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In cancer cells, the compound may induce apoptosis (programmed cell death) by interacting with key signaling pathways and proteins involved in cell survival and proliferation .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Thiadiazole Derivatives
N-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide derivatives ()
- Structure : Share the 1,3,4-thiadiazole ring and benzamide group but lack the iodine atom and sulfanyl-linked carbamoyl methyl substituent.
- Activity : Demonstrated antifungal activity at 100 μg/mL, suggesting the 4-methoxyphenyl group enhances bioactivity. The absence of iodine may reduce halogen-mediated target interactions compared to the target compound .
N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide ()
- Structure: Features a dichlorophenyl-thiadiazole core and difluorobenzamide.
- Characterization: Single-crystal X-ray data (R factor = 0.044) confirm planar geometry, which may aid in stacking interactions.
Sulfanyl and Carbamoyl Modifications
N-[5-[(4-Chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide ()
- Structure : Contains a chlorophenylmethylsulfanyl group and dimethylsulfamoyl benzamide. The sulfanyl linkage is analogous to the target compound but differs in substituent bulk and electronic effects.
- Properties : The dimethylsulfamoyl group may improve solubility compared to the 4-methoxyphenyl carbamoyl group, which could enhance membrane permeability .
N-{[5-({2-[5-(4-Methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide ()
- Structure : Complex triazole-thiadiazole hybrid with a benzamide group. The extended conjugated system may increase rigidity and affect binding kinetics.
- Relevance : Highlights the versatility of sulfanyl linkages in hybrid heterocycles, though the target compound’s simplicity may favor synthetic feasibility .
Spectroscopic Characterization
- IR Spectroscopy : The absence of C=O stretches (~1660–1680 cm⁻¹) in triazole-thione tautomers () contrasts with the target compound’s benzamide C=O (~1680 cm⁻¹). The C=S vibration (~1247–1255 cm⁻¹) confirms thione tautomer stability .
- NMR: Aromatic protons in the 4-methoxyphenyl group (δ 6.8–7.3 ppm) and iodine’s deshielding effect on adjacent protons would distinguish the target compound from non-halogenated analogs .
Biological Activity
2-iodo-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, focusing on its mechanism of action, efficacy against various pathogens and cancer cells, and relevant case studies.
Chemical Structure
The compound features a thiadiazole moiety, which is known for its diverse biological activities. The presence of iodine and a methoxyphenyl group further enhances its potential interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The thiadiazole ring can act as a scaffold for binding to various biological targets, potentially disrupting cellular processes in pathogens or cancer cells. Studies suggest that the compound may inhibit key enzymes involved in metabolic pathways, leading to reduced viability of targeted cells.
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against Mycobacterium tuberculosis (Mtb). For instance, a series of related compounds demonstrated potent inhibitory activity against Mtb ketol-acid reductoisomerase (KARI), with Ki values indicating strong binding affinity. The minimum inhibitory concentration (MIC) values were reported as low as 1 mM against Mtb H37Rv strains, showcasing the compound's potential as an anti-tuberculosis agent .
Table 1: Antimicrobial Activity Data
| Compound | Target Pathogen | Ki Value (mM) | MIC Value (mM) |
|---|---|---|---|
| 2-iodo-N-[5-(...)] | Mycobacterium tuberculosis | 2.02 | 1 |
| Other Analogues | Mycobacterium tuberculosis | 5.48 | 1 |
| Other Analogues | Mycobacterium tuberculosis | 4.72 | 1 |
Anticancer Activity
The compound also exhibits significant anticancer properties. Research indicates that derivatives of thiadiazole can inhibit cell proliferation in various cancer cell lines. In particular, N-(1,3,4-thiadiazol-2-yl)benzamide derivatives have been shown to selectively inhibit EGFR and HER-2 kinase activities, which are critical pathways in breast cancer progression .
Case Study: Breast Cancer Inhibition
In a study assessing the anti-proliferative effects of related compounds on breast cancer cells:
- The compounds demonstrated excellent inhibition of cell viability.
- IC50 values indicated effective concentration levels for therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
